Metoprolol Acid

Catalog No.
S535294
CAS No.
56392-14-4
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoprolol Acid

CAS Number

56392-14-4

Product Name

Metoprolol Acid

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)

InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Atenolol acid, H117-04, H 117/04, Metoprolol acid, SL 77-010

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

The exact mass of the compound Metoprolol acid is 267.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Metoprolol acid (4-[2-hydroxy-3-(isopropylamino)propoxy]phenylacetic acid) is the primary, pharmacologically inactive carboxylic acid metabolite of the widely prescribed beta-blocker metoprolol, and is also recognized as Atenolol EP Impurity G [1]. In commercial procurement, this compound is highly sought after by analytical laboratories, environmental monitoring agencies, and pharmaceutical QA/QC departments. Unlike the parent drug, metoprolol acid exhibits extreme persistence in aqueous environments and represents the dominant fraction of the drug's excretion profile [2]. Consequently, possessing the exact, high-purity analytical standard of metoprolol acid is mandatory for calibrating LC-MS/MS instruments, validating wastewater treatment efficacy, and conducting regulatory-compliant stability and impurity profiling for beta-blocker formulations [3].

Attempting to substitute metoprolol acid with the parent drug metoprolol or closely related metabolites (such as α-hydroxymetoprolol) fundamentally compromises analytical accuracy and environmental risk modeling. In wastewater treatment plants (WWTPs), parent metoprolol undergoes rapid biological transformation, leading to a drastic underestimation of the true beta-blocker footprint if monitored alone [1]. Metoprolol acid, conversely, is highly recalcitrant and accumulates at concentrations up to 100-fold higher than the parent compound in effluents [2]. Furthermore, in clinical pharmacokinetics and pharmaceutical stability testing, the acid metabolite possesses a distinct mass-to-charge ratio (m/z 267.32) and chromatographic retention time, meaning generic in-class standards cannot be used to quantify CYP2D6-mediated metabolism or validate ICH-compliant degradation profiles [3].

Wastewater Effluent Persistence and Accumulation

During conventional urban wastewater treatment, the parent drug metoprolol is heavily degraded, while metoprolol acid demonstrates extreme environmental persistence. Analytical monitoring of full-scale WWTPs reveals that metoprolol acid accumulates in both influent and effluent samples at concentrations up to two orders of magnitude higher than the parent compound[1]. This massive accumulation ratio confirms that metoprolol acid is the primary vector for beta-blocker environmental persistence.

Evidence DimensionEffluent concentration ratio after biological treatment
Target Compound DataUp to 100-fold higher concentration than parent compound
Comparator Or BaselineMetoprolol (Parent drug) (Baseline/depleted concentration)
Quantified Difference100-fold higher persistence in full-scale WWTP effluents
ConditionsFull-scale conventional urban wastewater treatment plant (WWTP) monitoring

Environmental testing laboratories must procure the metoprolol acid standard to accurately quantify the true ecological burden of beta-blockers, as parent drug monitoring alone misses >90% of the persistent mass.

Human Urinary Excretion and Pharmacokinetic Abundance

In human pharmacokinetic studies, particularly concerning CYP2D6 metabolism, metoprolol acid is the dominant phase I metabolite excreted. Metabolomic profiling of urine samples from clinical cohorts demonstrates that metoprolol acid accounts for approximately 48% of the relative abundance of metoprolol-related signals, compared to only 18% for the unchanged parent drug [1]. Additionally, metabolic excretion rates show 60-65% of total metoprolol is excreted as the acid [2].

Evidence DimensionRelative abundance in human urinary excretion
Target Compound Data48% relative abundance (60-65% total excretion)
Comparator Or BaselineMetoprolol (Parent drug) (18% relative abundance)
Quantified Difference2.6-fold higher relative abundance in urine compared to the parent drug
ConditionsLC-MS/MS pharmacometabolomic profiling of human urine

Clinical and forensic laboratories require this specific standard to accurately map patient drug clearance and phenotype CYP2D6 metabolic capacity.

Degradation Profiling Under ICH Stress Conditions

During mandatory pharmaceutical stability testing, metoprolol formulations are subjected to ICH-specified stress conditions. LC/Q-TOF-ESI-MS/MS analysis identifies metoprolol acid as the primary transformation product under oxic conditions, distinguishing it from other degradation products like α-hydroxymetoprolol which form primarily under anoxic or distinct photolytic conditions [1]. As a recognized impurity (Atenolol EP Impurity G), its precise quantification is a regulatory requirement [2].

Evidence DimensionPrimary degradation product formation pathway
Target Compound DataDominant product in oxic microcosms and specific ICH stress
Comparator Or Baselineα-hydroxymetoprolol (Forms primarily in anoxic conditions)
Quantified DifferenceDistinct pathway-dependent formation requiring specific LC-MS/MS resolution (m/z 267.32)
ConditionsICH-specified stress testing and oxic/anoxic microcosm degradation

Pharmaceutical QA/QC departments must procure this exact standard to achieve regulatory compliance when validating the shelf-life and degradation pathways of beta-blocker formulations.

Advanced Oxidation Process (AOP) and Fungal Bioremediation Benchmarking

When evaluating next-generation wastewater remediation techniques, such as UV/H2O2 advanced oxidation or fungal bioreactor treatments, metoprolol acid serves as the critical recalcitrance benchmark. In fluidized bed bioreactors using Ganoderma lucidum, parent metoprolol degrades relatively quickly, whereas metoprolol acid requires an extended 15-day treatment cycle to reach approximately 77% degradation [1]. Its high persistence and transient accumulation make it the rate-limiting target for process engineers [2].

Evidence DimensionTreatment duration required for significant degradation
Target Compound DataRequires 15 days for ~77% degradation
Comparator Or BaselineMetoprolol (Parent drug) (Degrades rapidly prior to metabolite accumulation)
Quantified DifferenceMetoprolol acid dictates the extended retention time required for >75% overall removal
ConditionsBatch fluidized bed bioreactor (FBB) using Ganoderma lucidum

Water treatment engineers and researchers must use metoprolol acid, rather than the parent drug, as the stress-test benchmark to validate the true efficacy of advanced remediation technologies.

Environmental Monitoring and Wastewater Treatment Validation

Because metoprolol acid persists at concentrations up to 100 times higher than the parent drug in municipal effluents, it is the mandatory reference standard for environmental testing laboratories. It is used to calibrate LC-MS/MS methods for assessing the true ecological footprint of beta-blockers in surface waters and to validate the efficiency of advanced oxidation processes (AOPs) and bioreactors [1].

Clinical Pharmacokinetics and CYP2D6 Phenotyping

In clinical diagnostics and forensic toxicology, quantifying the ratio of metoprolol to metoprolol acid in human urine is essential for evaluating a patient's CYP2D6 metabolic activity. Procurement of this standard enables laboratories to accurately measure the ~60-65% of the drug excreted as the acid metabolite, ensuring precise pharmacokinetic mapping [2].

Pharmaceutical QA/QC and ICH Stability Testing

As a recognized pharmacopeial impurity (Atenolol EP Impurity G) and a primary degradation product of metoprolol under oxic stress, metoprolol acid is a critical procurement item for pharmaceutical manufacturers. It is utilized to validate stability-indicating HPLC methods, ensuring that beta-blocker formulations comply with stringent ICH guidelines for impurity profiling and shelf-life certification [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

267.14705815 Da

Monoisotopic Mass

267.14705815 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6I8U8OX8P

ATC Code

C07AB03

Wikipedia

Metoprolol acid

Use Classification

Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products

Dates

Last modified: 08-15-2023
1: Borkar RM, Bhandi MM, Dubey AP, Ganga Reddy V, Komirishetty P, Nandekar PP, Sangamwar AT, Kamal A, Banerjee SK, Srinivas R. An evaluation of the CYP2D6 and CYP3A4 inhibition potential of metoprolol metabolites and their contribution to drug-drug and drug-herb interaction by LC-ESI/MS/MS. Biomed Chromatogr. 2016 Oct;30(10):1556-72. doi: 10.1002/bmc.3721. Epub 2016 Apr 19. PubMed PMID: 27006091.
2: Ryu RJ, Eyal S, Easterling TR, Caritis SN, Venkataraman R, Hankins G, Rytting E, Thummel K, Kelly EJ, Risler L, Phillips B, Honaker MT, Shen DD, Hebert MF. Pharmacokinetics of metoprolol during pregnancy and lactation. J Clin Pharmacol. 2016 May;56(5):581-9. doi: 10.1002/jcph.631. Epub 2015 Dec 4. PubMed PMID: 26461463; PubMed Central PMCID: PMC5564514.
3: Quarterman CP, Kendall MJ, Jack DB. The effect of age on the pharmacokinetics of metoprolol and its metabolites. Br J Clin Pharmacol. 1981 Mar;11(3):287-94. PubMed PMID: 7213530; PubMed Central PMCID: PMC1401609.

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